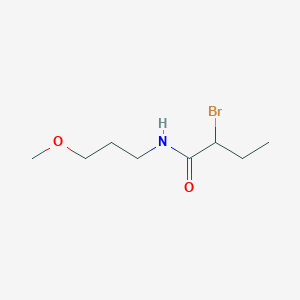

2-bromo-N-(3-methoxypropyl)butanamide

Description

Contextualization within the Landscape of Organic Synthesis

In the broader context of organic synthesis, α-haloamides, including α-bromoamides, serve as versatile building blocks. The presence of the bromine atom at the α-position renders the compound susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to the construction of more complex molecules from simpler precursors.

The amide functional group itself is one of the most important in organic and biological chemistry, forming the backbone of peptides and proteins. nanobioletters.com The synthesis and modification of amides are therefore of central interest to chemists. N-substituted amides, in particular, are explored for their diverse biological activities. nanobioletters.comnih.gov The strategic placement of a bromine atom alpha to the amide carbonyl provides a reactive handle for further molecular elaboration, making these compounds useful synthons in medicinal and materials chemistry. fiveable.me

Structural Features and Chemical Significance of the 2-bromo-N-(3-methoxypropyl)butanamide Scaffold

The chemical structure of 2-bromo-N-(3-methoxypropyl)butanamide is defined by several key features that dictate its reactivity and potential applications. The molecule possesses a butanamide core, an N-(3-methoxypropyl) substituent, and a bromine atom at the α-carbon (carbon-2).

The α-bromoamide functionality is of primary chemical significance. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom increases the acidity of the α-hydrogen. fiveable.me This facilitates its removal by a base, which can be a key step in certain reaction pathways. Furthermore, the bromine atom is a good leaving group, making the α-carbon an electrophilic center ripe for attack by nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. nih.gov

The N-(3-methoxypropyl) group also influences the molecule's properties. This substituent can affect the compound's solubility, steric hindrance around the amide nitrogen, and potential for intramolecular interactions. The ether linkage within this substituent is generally stable under many reaction conditions.

The combination of these structural elements within the 2-bromo-N-(3-methoxypropyl)butanamide scaffold makes it a potentially valuable intermediate for synthesizing more complex N-substituted butanamides with tailored properties.

Table 1: Key Structural Features of 2-bromo-N-(3-methoxypropyl)butanamide

| Feature | Description | Chemical Significance |

| α-Bromoamide | A bromine atom on the carbon adjacent to the amide carbonyl. | Provides a reactive site for nucleophilic substitution and other transformations. fiveable.me |

| Butanamide Core | A four-carbon amide structure. | Forms the central scaffold of the molecule. |

| N-(3-methoxypropyl) Substituent | A methoxypropyl group attached to the amide nitrogen. | Influences physical properties like solubility and can play a role in biological interactions. |

Overview of Academic Research Trajectories for 2-bromo-N-(3-methoxypropyl)butanamide

Direct academic research focusing exclusively on 2-bromo-N-(3-methoxypropyl)butanamide is limited in the public domain. Its primary role appears to be as a biochemical for research purposes. scbt.com However, the research trajectories for the broader class of α-bromoamides are well-established and provide a framework for understanding the potential research avenues for this specific compound.

Research involving α-bromoamides often explores their utility in:

Nucleophilic Substitution Reactions: A major area of investigation is the displacement of the bromide ion by various nucleophiles to synthesize α-substituted amides. These products can be precursors to α-amino acids, α-hydroxy amides, and other valuable compounds. nih.gov

Radical Reactions: α-Bromoamides can serve as precursors to carbon-centered radicals through halogen-atom abstraction. These radicals can then participate in cyclization and other bond-forming reactions. nih.gov

Synthesis of Heterocycles: The reactivity of the α-bromoamide moiety can be harnessed for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Given its structure, 2-bromo-N-(3-methoxypropyl)butanamide would likely be a competent substrate in these types of transformations. Future research could explore its specific reactivity profile and the potential applications of its derivatives in areas such as medicinal chemistry and materials science.

Table 2: Physicochemical Properties of 2-bromo-N-(3-methoxypropyl)butanamide

| Property | Value |

| Molecular Formula | C8H16BrNO2 |

| Molecular Weight | 238.13 g/mol scbt.com |

Properties

IUPAC Name |

2-bromo-N-(3-methoxypropyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-3-7(9)8(11)10-5-4-6-12-2/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWFNKQFVQQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 2 Bromo N 3 Methoxypropyl Butanamide

Nucleophilic Substitution Reactions at the α-Carbon Center

The carbon-bromine bond in 2-bromo-N-(3-methoxypropyl)butanamide is polarized, rendering the α-carbon electrophilic and thus a prime site for nucleophilic substitution reactions. ksu.edu.sa In these reactions, a nucleophile replaces the bromide leaving group, leading to a diverse range of functionalized butanamide derivatives.

The reaction of 2-bromo-N-(3-methoxypropyl)butanamide with nitrogen-based nucleophiles provides a direct route to α-aminoamides, which are valuable building blocks in medicinal chemistry. The substitution can be readily achieved using various amines, including ammonia (B1221849), primary amines, and secondary amines. These reactions typically proceed via an S(_N)2 mechanism, particularly with strong, unhindered nucleophiles, resulting in the formation of a new carbon-nitrogen bond.

Key findings from representative reactions are summarized below:

Ammonia: Utilized as a solution in an appropriate solvent, ammonia reacts to yield the primary α-aminoamide.

Primary Amines: Reagents such as benzylamine (B48309) or propylamine (B44156) can be used to synthesize N-substituted α-aminoamides.

Secondary Amines: Cyclic amines like morpholine (B109124) or piperidine (B6355638) are effective nucleophiles, leading to the formation of tertiary α-aminoamides.

Table 1: Synthesis of α-Aminoamides from 2-bromo-N-(3-methoxypropyl)butanamide The following data is representative of typical transformations for this class of compounds.

| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Ammonia | NH₃ in Methanol | Methanol | 2-amino-N-(3-methoxypropyl)butanamide | 75 |

| Benzylamine | C₆H₅CH₂NH₂ | Acetonitrile | 2-(benzylamino)-N-(3-methoxypropyl)butanamide | 85 |

Oxygen nucleophiles readily displace the bromide ion from the α-carbon of 2-bromo-N-(3-methoxypropyl)butanamide to afford α-oxyamides. These reactions include hydrolysis to form α-hydroxyamides and Williamson-type ether synthesis to produce α-alkoxyamides.

Common transformations include:

Hydrolysis: Reaction with hydroxide (B78521) sources, such as sodium hydroxide in an aqueous medium, results in the formation of 2-hydroxy-N-(3-methoxypropyl)butanamide.

Alkoxylation: Treatment with sodium alkoxides, for instance, sodium methoxide (B1231860) or sodium ethoxide, yields the corresponding α-methoxy or α-ethoxy derivatives.

Acyloxylation: Carboxylate salts, like sodium acetate, can act as nucleophiles to produce α-acyloxyamides, which can be subsequently hydrolyzed to the α-hydroxyamide.

Table 2: Synthesis of α-Oxyamides from 2-bromo-N-(3-methoxypropyl)butanamide The following data is representative of typical transformations for this class of compounds.

| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Hydroxide | NaOH (aq) | Dioxane/Water | 2-hydroxy-N-(3-methoxypropyl)butanamide | 88 |

| Methoxide | NaOCH₃ | Methanol | 2-methoxy-N-(3-methoxypropyl)butanamide | 92 |

Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with 2-bromo-N-(3-methoxypropyl)butanamide to form carbon-sulfur bonds. msu.edu These reactions provide access to α-thioamides and related sulfur-containing derivatives. Thiolate anions are particularly effective reagents for this transformation. msu.edu

Notable examples include:

Thiolates: The reaction with sodium thiophenoxide, generated from thiophenol and a base, yields the corresponding α-phenylthioether.

Hydrosulfide (B80085): Sodium hydrosulfide can be employed to introduce an α-thiol group, forming 2-mercapto-N-(3-methoxypropyl)butanamide.

Table 3: Synthesis of α-Thioamides from 2-bromo-N-(3-methoxypropyl)butanamide The following data is representative of typical transformations for this class of compounds.

| Nucleophile | Reagent | Solvent | Product | Typical Yield (%) |

|---|---|---|---|---|

| Thiophenoxide | C₆H₅SNa | Ethanol | N-(3-methoxypropyl)-2-(phenylthio)butanamide | 95 |

| Hydrosulfide | NaSH | Ethanol/Water | 2-mercapto-N-(3-methoxypropyl)butanamide | 80 |

The α-carbon of 2-bromo-N-(3-methoxypropyl)butanamide is a chiral center, making the stereochemical outcome of nucleophilic substitution reactions a critical consideration. The reaction can proceed through two primary mechanisms, S(_N)1 or S(_N)2, each with distinct stereochemical consequences. numberanalytics.commasterorganicchemistry.com

S(_N)2 Mechanism: This single-step, concerted mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMSO, acetone). The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a predictable inversion of configuration at the chiral center. libretexts.orgyoutube.com If the starting material is the (R)-enantiomer, the S(_N)2 reaction will exclusively yield the (S)-enantiomer of the product. numberanalytics.com

S(_N)1 Mechanism: This two-step mechanism is favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol) and by factors that stabilize the intermediate carbocation. The first step is the rate-determining departure of the leaving group to form a planar, achiral carbocation. numberanalytics.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers (retention and inversion of configuration). libretexts.org

Table 4: Stereochemical Outcomes of Nucleophilic Substitution

| Mechanism | Favored by | Nucleophile Approach | Stereochemical Result |

|---|---|---|---|

| S(_N)2 | Strong nucleophiles, polar aprotic solvents | Backside attack | Inversion of configuration masterorganicchemistry.comlibretexts.org |

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatom nucleophiles, the electrophilic α-carbon of 2-bromo-N-(3-methoxypropyl)butanamide can be engaged in reactions that form new carbon-carbon bonds, significantly increasing molecular complexity.

The use of secondary alkyl halides as electrophiles in transition-metal-catalyzed cross-coupling reactions has become an important strategy for C-C bond formation. researchgate.net While challenging compared to primary halides, 2-bromo-N-(3-methoxypropyl)butanamide can participate in such reactions, typically employing palladium or nickel catalysts. nih.gov These methods allow for the coupling of the butanamide scaffold with a wide variety of carbon-based groups.

Commonly applied cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an aryl- or vinylboronic acid) in the presence of a palladium catalyst and a base.

Negishi Coupling: Coupling with an organozinc reagent, often catalyzed by palladium or nickel complexes.

Kumada Coupling: The use of a Grignard reagent (organomagnesium halide) as the nucleophilic partner, typically with a nickel or palladium catalyst.

These reactions provide a powerful means to synthesize derivatives with new alkyl, vinyl, or aryl substituents at the α-position.

Table 5: Transition Metal-Catalyzed Cross-Coupling Reactions The following data is representative of typical transformations for this class of compounds.

| Reaction Name | Coupling Partner | Catalyst System | Product Example (from Phenyl Partner) | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | N-(3-methoxypropyl)-2-phenylbutanamide | 70 |

| Negishi Coupling | Phenylzinc Chloride | PdCl₂(dppf) | N-(3-methoxypropyl)-2-phenylbutanamide | 78 |

Transition Metal-Catalyzed Cross-Coupling Methodologies

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. The Suzuki-Miyaura coupling, specifically, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org While traditionally applied to aryl and vinyl halides, advancements have extended the scope to include alkyl halides.

The reactivity of α-bromoamides like 2-bromo-N-(3-methoxypropyl)butanamide in Suzuki-Miyaura couplings is contingent on the ability of the C(sp³)-Br bond to undergo oxidative addition to a Pd(0) catalyst. libretexts.org The general catalytic cycle for this transformation proceeds through three key steps:

Oxidative Addition: The cycle initiates with the insertion of the palladium(0) catalyst into the C-Br bond of the α-bromoamide, forming a palladium(II) intermediate. libretexts.org The efficiency of this step is often enhanced by the use of electron-rich, sterically demanding phosphine (B1218219) ligands. nih.gov

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new C-C bond and regenerates the active palladium(0) catalyst. libretexts.org

For 2-bromo-N-(3-methoxypropyl)butanamide, a potential Suzuki-Miyaura coupling reaction with an arylboronic acid would yield an α-aryl-N-(3-methoxypropyl)butanamide. The relative reactivity for the halide coupling partner generally follows the trend I > OTf > Br >> Cl. wikipedia.org The selection of appropriate ligands, such as SPhos or Buchwald's biarylphosphine ligands, is critical for achieving high efficiency, particularly with challenging alkyl bromide substrates. wikipedia.orgnih.gov

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the α-bromoamide. | Pd(II)-alkyl-halide complex |

| Transmetalation | Transfer of the organic group from the boronic acid to the Pd(II) complex. | Pd(II)-dialkyl or alkyl-aryl complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) |

Nickel-Catalyzed C-Alkylation and Cross-Coupling Processes

Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions, offering advantages in terms of cost and unique reactivity. mdpi.com Nickel-catalyzed processes are particularly effective for coupling C(sp³)-hybridized centers, making them highly relevant for the transformation of α-bromoamides like 2-bromo-N-(3-methoxypropyl)butanamide. orgsyn.org These reactions often proceed via mechanisms involving single-electron transfer (SET) and the generation of radical intermediates. nih.gov

In a typical nickel-catalyzed cross-electrophile coupling, an alkyl halide (such as an α-bromoamide) can be coupled with an aryl halide. orgsyn.orgnih.gov The mechanism is thought to involve the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. rsc.org This low-valent nickel species can then react with the aryl halide to form an arylnickel(II) intermediate. orgsyn.org Concurrently, the alkyl halide is converted into an alkyl radical. This radical then combines with the arylnickel(II) species to form a transient Ni(III) intermediate, which rapidly undergoes reductive elimination to furnish the C(sp²)-C(sp³) coupled product. orgsyn.org

Nickel catalysis also enables the C-alkylation of various nucleophiles using unactivated alkyl halides. nih.govbohrium.com For instance, nitroalkanes can be C-alkylated with primary, secondary, and tertiary alkyl iodides under mild, nickel-catalyzed conditions. nih.govnih.gov This suggests that 2-bromo-N-(3-methoxypropyl)butanamide could serve as an effective electrophile for alkylating soft carbon nucleophiles in the presence of a suitable nickel catalyst system. bohrium.com The use of picolinamide (B142947) ligands has been shown to facilitate the reductive cross-coupling of aryl bromides with alkyl bromides, tolerating a wide array of functional groups. nih.gov

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Features |

| Cross-Electrophile Coupling | α-Bromoamide + Aryl Halide | Ni(II) precatalyst, ligand (e.g., bipyridine), reductant (e.g., Zn) | Forms C(sp³)-C(sp²) bonds; often involves radical intermediates. orgsyn.orgnih.gov |

| C-H Alkylation | Arene/Heteroarene + α-Bromoamide | Ni(II) salt, ligand, base | Direct functionalization of C-H bonds. mdpi.com |

| Alkylation of Nucleophiles | Nitroalkane + α-Bromoamide | NiBr₂·glyme, ligand | Compatible with various functional groups; proceeds under mild conditions. nih.govnih.gov |

Radical-Mediated Transformations of α-Bromoamides

The C-Br bond in α-bromoamides is susceptible to homolytic cleavage, making these compounds excellent precursors for carbon-centered radicals. nih.gov These radical intermediates can participate in a wide variety of synthetic transformations, including additions, annulations, and cyclizations. nih.govrsc.orgrsc.org

Generation and Reactivity of α-Amidyl Radicals

The key reactive intermediate derived from 2-bromo-N-(3-methoxypropyl)butanamide in radical reactions is the α-amidyl radical. This species can be generated through several methods, most commonly via single-electron reduction of the C-Br bond. nih.gov This reduction can be initiated by radical initiators, transition metal redox catalysis, or, more recently, visible-light photoredox catalysis. nih.govresearchgate.netnih.gov

Once generated, the α-amidyl radical exhibits electrophilic character, particularly when the amide nitrogen is substituted with electron-withdrawing groups. rsc.orgresearchgate.net This electrophilicity allows it to readily add to unactivated alkenes and other electron-rich systems. rsc.org The reactivity can be further tuned by the addition of Lewis acids, which can increase the electrophilicity of the radical intermediate. rsc.orgresearchgate.net The radical can be intercepted by various trapping agents or participate in subsequent cascade reactions. nih.gov For example, manganese complexes under visible light irradiation have been used to generate amidyl radicals from amine functionalities for C(sp³)-H chlorination and chloroamination of alkenes. researchgate.net

Photoredox Catalysis in Radical Annulations and Additions

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient method for generating radical intermediates. nih.govsemanticscholar.orgnih.gov In this process, a photocatalyst (typically a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state. nih.govsemanticscholar.org This excited-state photocatalyst can then engage in a single-electron transfer event with a substrate like 2-bromo-N-(3-methoxypropyl)butanamide.

Reductive cleavage of the C-Br bond by the excited photocatalyst generates the α-amidyl radical and the oxidized photocatalyst. dntb.gov.ua This radical can then add to an alkene, forming a new C-C bond and a new radical intermediate. This intermediate can then be oxidized by the photocatalyst in a "radical-polar crossover" step to form a carbocation, which can be trapped by a nucleophile to complete an annulation sequence. nih.govresearchgate.net Alternatively, the radical can propagate a chain reaction. This approach has been widely used for intermolecular radical additions and [3+2] annulations to synthesize various heterocyclic structures. nih.govresearchgate.netresearchgate.net The combination of photoredox catalysis with nickel catalysis (dual catalysis) further expands the synthetic possibilities, enabling challenging cross-coupling reactions under exceptionally mild conditions. semanticscholar.orgrsc.org

Intramolecular Cyclization and Annulation Strategies

α-Bromoamides containing a suitably positioned unsaturated moiety (e.g., an alkene or alkyne) are excellent substrates for intramolecular radical cyclizations. nih.govresearchgate.net These reactions provide a direct and efficient route to various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.orgnih.gov

Synthesis of Lactam Derivatives (e.g., γ-Lactams)

One of the most valuable applications of α-bromoamides is in the synthesis of lactams, particularly γ-lactams (pyrrolidin-2-ones). wikipedia.orgimpactfactor.org The intermolecular coupling of an α-bromoamide with an unactivated alkene in a formal [3+2] cycloaddition is a powerful strategy for constructing the γ-lactam core. rsc.orgrsc.orgresearchgate.net This transformation can be achieved through photoredox catalysis or by forming an electron donor-acceptor (EDA) complex between the α-bromoamide and a nitrogenous base, which undergoes photoinduced electron transfer. rsc.orgresearchgate.net

The general mechanism involves the generation of the α-amidyl radical, which adds to the alkene to form a γ-substituted radical intermediate. This intermediate then undergoes a radical cyclization onto the amide carbonyl (or a related process) followed by trapping or further reaction to yield the lactam product. rsc.orgnih.gov For example, atom-transfer radical addition (ATRA) of the α-bromoamide to an alkene, followed by a base-mediated cyclization of the resulting adduct, readily furnishes the γ-lactam. rsc.orgnih.gov This methodology allows for the synthesis of highly substituted γ-lactams from readily available starting materials. rsc.orgresearchgate.netbeilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Key Features |

| α-Bromoamide + Alkene | Photocatalyst (e.g., Ir or Ru complex), Visible Light, Base | γ-Lactam | Mild conditions, high functional group tolerance, formal [3+2] annulation. rsc.orgrsc.org |

| α-Bromoamide + Alkene | Amine Base (forms EDA complex), UV Light | γ-Lactam | Transition-metal-free approach. rsc.orgresearchgate.net |

| N-allyl α-bromoamide | Radical Initiator (e.g., AIBN) or Ni(I) complex | Bicyclic or Fused Lactam | Intramolecular 5-exo-trig cyclization. researchgate.netbeilstein-journals.org |

Formation of Aziridine Intermediates

The presence of a bromine atom on the carbon adjacent to the amide carbonyl group, along with the nitrogen atom of the amide, sets the stage for a potential intramolecular nucleophilic substitution reaction. Under basic conditions, the amide nitrogen can be deprotonated, forming an amidate anion. This anion can then act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 fashion. This intramolecular cyclization is a well-established method for the synthesis of three-membered nitrogen-containing heterocycles known as aziridines. youtube.com

The facility of this reaction is influenced by several factors, including the strength of the base used, the solvent, and the substitution pattern on the amide. While specific studies on 2-bromo-N-(3-methoxypropyl)butanamide are not prevalent in the literature, the general mechanism for the formation of aziridine-2-carboxamides from α-halo amides is well-documented. ru.nlresearchgate.net The reaction proceeds via a backside attack of the nitrogen nucleophile on the carbon-bromine bond, leading to inversion of stereochemistry at the α-carbon if it is chiral.

The success of such intramolecular cyclizations can be contingent on the nature of the N-substituent. researchgate.net In the case of 2-bromo-N-(3-methoxypropyl)butanamide, the 3-methoxypropyl group is not expected to sterically hinder the approach of the nitrogen nucleophile to the electrophilic carbon center to a significant degree.

Table 1: Factors Influencing Intramolecular Aziridination of α-Halo Amides

| Factor | Influence on Reaction Rate and Yield | Rationale |

| Base Strength | Stronger, non-nucleophilic bases generally favor the reaction. | Promotes the formation of the nucleophilic amidate anion without competing in intermolecular side reactions. |

| Solvent Polarity | Aprotic solvents are often preferred. | Solvate the cation of the base without interfering with the nucleophilicity of the amidate anion. |

| Steric Hindrance | Bulky substituents on the nitrogen or α-carbon can decrease the rate. | Steric hindrance can impede the necessary orbital overlap for the intramolecular SN2 reaction. |

| Leaving Group Ability | Better leaving groups (e.g., I > Br > Cl) lead to faster reactions. | The C-X bond is broken in the rate-determining step of the SN2 reaction. |

Reactions Involving the Amide N-Substituent

The methoxy (B1213986) group within the N-substituent can influence the electronic environment of the amide nitrogen. The ether oxygen's lone pairs are generally not in direct conjugation with the amide functionality, but they can exert an inductive effect. More significantly, the flexible alkyl chain of the 3-methoxypropyl group can adopt various conformations, which may influence the steric environment around the amide bond. nih.govnih.gov

The presence of the ether oxygen also introduces a potential site for coordination with Lewis acids or metal catalysts, which could modulate the reactivity of the amide. For instance, chelation could influence the stereochemical outcome of reactions at the α-carbon or the amide nitrogen itself. Conformational analysis of similar N-substituted amides has shown that the preference for cis or trans amide bond geometry can be influenced by the nature of the N-substituent. researchgate.netrsc.orgumich.edu In the case of N-(3-methoxypropyl)butanamide, the flexibility of the substituent likely allows for facile interconversion between different rotamers.

The amide nitrogen in 2-bromo-N-(3-methoxypropyl)butanamide is that of a secondary amide, meaning it bears a single hydrogen atom. This proton is weakly acidic and can be removed by a strong base to generate an amidate anion. stackexchange.com This anion is a potent nucleophile and can react with various electrophiles, allowing for derivatization at the nitrogen atom.

Common derivatization reactions for secondary amides include N-alkylation and N-acylation. N-alkylation can be achieved by treating the amide with a strong base followed by an alkyl halide. rsc.orgnih.govnih.govresearchgate.netreddit.comrsc.org For instance, reaction with sodium hydride and methyl iodide would be expected to yield the corresponding N-methylated tertiary amide. It is important to note that O-alkylation to form an imidate is a potential side reaction, although N-alkylation is generally favored for amides.

N-acylation can be accomplished using acyl chlorides or anhydrides under basic conditions. This would convert the secondary amide into an imide. Such derivatizations can be useful for introducing new functional groups or modifying the chemical properties of the parent molecule. libretexts.org

Table 2: Potential Derivatization Reactions at the Amide Nitrogen

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) | N-alkyl-N-(3-methoxypropyl)-2-bromobutanamide |

| N-Acylation | 1. Base (e.g., Pyridine) 2. Acyl Chloride (e.g., CH3COCl) | N-acetyl-N-(3-methoxypropyl)-2-bromobutanamide (an imide) |

| N-Silylation | Silylating Agent (e.g., TMSCl) | N-(3-methoxypropyl)-N-(trimethylsilyl)-2-bromobutanamide |

Advanced Spectroscopic Characterization of 2 Bromo N 3 Methoxypropyl Butanamide and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR techniques, a complete assignment of the proton and carbon frameworks of 2-bromo-N-(3-methoxypropyl)butanamide can be achieved.

The 1H NMR spectrum of 2-bromo-N-(3-methoxypropyl)butanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms such as bromine, oxygen, and nitrogen causing a downfield shift. The predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted 1H NMR Data for 2-bromo-N-(3-methoxypropyl)butanamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 4.2 - 4.4 | Triplet (t) | 7.5 |

| H-3 | 1.9 - 2.1 | Multiplet (m) | - |

| H-4 | 0.9 - 1.1 | Triplet (t) | 7.4 |

| H-1' | 3.3 - 3.5 | Quartet (q) | 6.8, 6.2 |

| H-2' | 1.7 - 1.9 | Quintet (quin) | 6.2 |

| H-3' | 3.4 - 3.6 | Triplet (t) | 6.2 |

| OCH3 | 3.2 - 3.4 | Singlet (s) | - |

The proton at the C-2 position, being adjacent to the bromine atom, is expected to resonate at a downfield chemical shift of approximately 4.2-4.4 ppm as a triplet due to coupling with the two protons on C-3. The protons of the ethyl group at C-3 and C-4 would appear as a multiplet and a triplet, respectively. The protons of the N-(3-methoxypropyl) side chain are also predicted to show characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen (H-1') and the oxygen (H-3') are expected to be deshielded, appearing as a quartet and a triplet, respectively. The central methylene protons (H-2') would likely appear as a quintet. The methoxy (B1213986) protons are anticipated to be a sharp singlet around 3.2-3.4 ppm. The amide proton (NH) is expected to be a broad singlet in the region of 6.5-7.5 ppm, with its chemical shift being concentration and solvent dependent.

The 13C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in 2-bromo-N-(3-methoxypropyl)butanamide are summarized in Table 2.

Table 2: Predicted 13C NMR Data for 2-bromo-N-(3-methoxypropyl)butanamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 168 - 172 |

| C-2 | 50 - 55 |

| C-3 | 28 - 32 |

| C-4 | 10 - 14 |

| C-1' | 38 - 42 |

| C-2' | 29 - 33 |

| C-3' | 68 - 72 |

The carbonyl carbon (C-1) is expected to be the most downfield signal in the spectrum, appearing in the range of 168-172 ppm. The carbon atom attached to the bromine (C-2) is also significantly deshielded, with a predicted chemical shift of 50-55 ppm. docbrown.info The remaining aliphatic carbons of the butanamide and the N-(3-methoxypropyl) chain are expected to resonate in the upfield region of the spectrum, with the carbon adjacent to the ether oxygen (C-3') appearing at a relatively downfield position of 68-72 ppm.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. sdsu.edu For instance, a cross-peak would be expected between the H-2 and H-3 protons, and between the H-3 and H-4 protons. Similarly, correlations would be observed between H-1' and H-2', and between H-2' and H-3' in the side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.3 ppm (H-2) would show a correlation to the carbon signal at ~52 ppm (C-2).

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 2-bromo-N-(3-methoxypropyl)butanamide would be expected to show characteristic absorption bands for the amide and alkyl halide functional groups.

Table 3: Predicted IR Absorption Bands for 2-bromo-N-(3-methoxypropyl)butanamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 (medium, sharp) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (strong) |

| C=O (Amide I) | Stretching | 1630 - 1680 (strong, sharp) |

| N-H (Amide II) | Bending | 1510 - 1570 (medium) |

| C-O (Ether) | Stretching | 1050 - 1150 (strong) |

The most prominent features in the IR spectrum would be the N-H stretching vibration of the secondary amide, appearing as a sharp band around 3300-3500 cm-1, and the strong C=O stretching (Amide I band) at approximately 1630-1680 cm-1. libretexts.org The N-H bending vibration (Amide II band) is expected in the region of 1510-1570 cm-1. nih.gov The spectrum would also feature strong C-H stretching bands from the aliphatic portions of the molecule between 2850 and 3000 cm-1. The presence of the ether linkage would be confirmed by a strong C-O stretching band in the 1050-1150 cm-1 region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm-1.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, which allows for the determination of its elemental composition. For 2-bromo-N-(3-methoxypropyl)butanamide (C8H16BrNO2), the expected exact mass would be determined with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Due to the presence of bromine, the molecular ion peak would appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units, corresponding to the two isotopes of bromine (79Br and 81Br). miamioh.edu

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-bromo-N-(3-methoxypropyl)butanamide

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 237/239 | [C8H16BrNO2]+• | Molecular Ion |

| 158 | [C8H16NO2]+ | Loss of Br• |

| 135/137 | [C4H6BrO]+ | α-cleavage at the carbonyl group |

| 102 | [C5H12NO]+ | Cleavage of the N-C bond of the side chain |

| 88 | [C4H10NO]+ | McLafferty rearrangement |

Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and McLafferty rearrangement. nih.govlibretexts.org The loss of the bromine radical would also be a favorable fragmentation pathway. researchgate.net The cleavage of the amide bond is a common fragmentation pathway for amides, which would result in the formation of an acylium ion. unl.pt

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Should a suitable single crystal of 2-bromo-N-(3-methoxypropyl)butanamide be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, including the orientation of the butanamide and the N-(3-methoxypropyl) moieties. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing, could also be elucidated. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. While 2-bromo-N-(3-methoxypropyl)butanamide as synthesized would be a racemic mixture, crystallographic studies of a resolved enantiomer would confirm its absolute configuration.

Computational Chemistry Investigations of 2 Bromo N 3 Methoxypropyl Butanamide

Molecular Conformation and Energetic Landscapes Analysis

The biological and chemical activity of a flexible molecule like 2-bromo-N-(3-methoxypropyl)butanamide is intrinsically linked to its three-dimensional structure. Conformational analysis is therefore a critical first step in its computational investigation. calcus.clouducsb.edu This process involves identifying the stable arrangements of atoms (conformers) and mapping the energy changes associated with rotations around its single bonds.

The energetic landscape of a molecule describes the potential energy as a function of its geometry. upc.edunih.govrsc.org For 2-bromo-N-(3-methoxypropyl)butanamide, with its multiple rotatable bonds, this landscape is complex, featuring numerous energy minima (stable conformers) and saddle points (transition states between conformers). calcus.cloud Computational methods, such as molecular mechanics or quantum mechanics, can be used to systematically explore this landscape. ucsb.edu By rotating key dihedral angles—such as those around the C-C bonds of the butyl and propyl chains and the C-N amide bond—a potential energy surface can be generated.

The results of such an analysis would typically be presented in a table listing the most stable conformers, their relative energies, and key dihedral angles. While specific experimental data for 2-bromo-N-(3-methoxypropyl)butanamide is not available, a hypothetical conformational analysis might yield the data presented in Table 1.

Table 1: Hypothetical Relative Energies of Stable Conformers of 2-bromo-N-(3-methoxypropyl)butanamide

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-C-Br) | Dihedral Angle 2 (°C-N-C-C) |

| 1 (Global Minimum) | 0.00 | -175.2 | 178.5 |

| 2 | 0.85 | 65.3 | 179.1 |

| 3 | 1.23 | -173.8 | 75.4 |

| 4 | 1.98 | 68.1 | -80.2 |

| This data is illustrative and intended to represent typical results from a conformational analysis. |

Understanding the energy barriers between these conformers is also crucial, as it dictates the flexibility of the molecule and the accessibility of different conformations at a given temperature. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and inherent reactivity of a molecule. numberanalytics.comlibretexts.orgwikipedia.org These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, electron density distribution, and various reactivity indices. nrel.gov

For 2-bromo-N-(3-methoxypropyl)butanamide, key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. numberanalytics.com

Table 2: Hypothetical Reactivity Descriptors for 2-bromo-N-(3-methoxypropyl)butanamide Calculated at the B3LYP/6-31G(d) Level of Theory

| Descriptor | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 6.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 0.25 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 3.30 |

| Global Electrophilicity (ω) | 1.92 |

| These values are illustrative and represent typical outputs of DFT calculations for an organic molecule of this nature. |

These descriptors are invaluable for predicting how the molecule will interact with other chemical species and for understanding its potential role in chemical reactions. numberanalytics.comnumberanalytics.com

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions. coe.edusumitomo-chem.co.jpumn.edu It allows for the mapping of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. numberanalytics.comresearchgate.net

For 2-bromo-N-(3-methoxypropyl)butanamide, a potential reaction of interest could be its nucleophilic substitution at the carbon atom bearing the bromine. A DFT study could model the reaction with a nucleophile (e.g., hydroxide (B78521) ion) to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. youtube.comreddit.compsu.edu

A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. github.io The calculated activation energy provides a quantitative measure of the reaction's feasibility. A hypothetical energy profile for a substitution reaction is shown in Table 3.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of 2-bromo-N-(3-methoxypropyl)butanamide

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Products | -15.0 |

| This data is for illustrative purposes only. |

Such studies provide a detailed, step-by-step view of the chemical transformation at the molecular level, offering insights that are often difficult to obtain through experimental means alone. umn.edu

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgaip.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. frontiersin.org

Using DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in 2-bromo-N-(3-methoxypropyl)butanamide, which can then be converted into NMR chemical shifts. rsc.orgnih.govbohrium.comacs.org Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory and basis set used. frontiersin.org Once experimental spectra are obtained, they can be compared with the computed spectra. A good agreement between the two provides strong evidence for the correctness of the computationally determined structure and conformation. fiveable.meacs.org Table 4 presents a hypothetical comparison of calculated and experimental C NMR chemical shifts.

Table 4: Hypothetical Comparison of Calculated and Experimental C NMR Chemical Shifts (ppm) for 2-bromo-N-(3-methoxypropyl)butanamide

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

| C=O | 172.5 | 171.8 |

| CH-Br | 55.3 | 54.9 |

| N-CH(_2) | 40.1 | 39.7 |

| CH(_2)-O | 69.8 | 69.2 |

| O-CH(_3) | 58.7 | 58.1 |

| This data is illustrative. Experimental values are hypothetical. |

This process of comparing computational and experimental data is a cornerstone of modern chemical research, enabling the confident assignment of complex molecular structures. fiveable.me

Molecular Modeling for Rational Design of Novel Derivatives

Molecular modeling techniques are instrumental in the rational design of new molecules with desired properties, a process often employed in drug discovery and materials science. alliedacademies.orgnih.govnih.govnih.govpatsnap.comresearchgate.net By understanding the structure-activity relationships of a parent molecule like 2-bromo-N-(3-methoxypropyl)butanamide, computational tools can be used to predict how structural modifications will affect its properties. nih.govneuroquantology.com

For instance, if the goal is to design derivatives with increased reactivity at a specific site, one could computationally screen a library of virtual compounds with different substituents. By calculating the reactivity descriptors (as discussed in section 5.2) for each derivative, it is possible to identify candidates that are likely to exhibit the desired reactivity profile. This in silico screening process can significantly reduce the time and resources required for experimental synthesis and testing. acs.org

An example of a rational design study might involve replacing the bromine atom with other halogens or modifying the length of the methoxypropyl side chain. The computational investigation would then focus on how these changes affect the molecule's conformation, electronic properties, and potential interactions with a biological target. alliedacademies.org This predictive power of molecular modeling accelerates the discovery of novel and improved chemical entities.

2 Bromo N 3 Methoxypropyl Butanamide As a Versatile Building Block in Chemical Synthesis

Role as a Precursor for Complex Organic Molecules

The inherent reactivity of the α-bromo substituent in 2-bromo-N-(3-methoxypropyl)butanamide makes it an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is central to its role as a precursor for more complex organic molecules, including those with significant biological activity.

The displacement of the bromide ion by various nucleophiles is a common and powerful strategy for introducing molecular complexity. For instance, reactions with nitrogen-based nucleophiles, such as primary and secondary amines, provide a direct route to α-amino amides. nih.govwizeprep.com These structures are fundamental components of peptides and peptidomimetics, which are crucial in drug discovery and development. The reaction of 2-bromo-N-(3-methoxypropyl)butanamide with an amine would yield the corresponding α-amino amide, a valuable intermediate for further elaboration.

Similarly, oxygen-based nucleophiles, like alcohols and phenols, can displace the bromide to form α-alkoxy and α-aryloxy amides, respectively. These motifs are present in a variety of natural products and pharmacologically active compounds. acs.org The N-(3-methoxypropyl) group in the parent molecule can potentially influence the reaction's stereochemical outcome in the case of chiral nucleophiles and may also impact the solubility and handling properties of the resulting products.

The versatility of 2-bromo-N-(3-methoxypropyl)butanamide as a precursor is further highlighted by its potential use in carbon-carbon bond-forming reactions. For example, its reaction with enolates or organometallic reagents could lead to the formation of more complex carbon skeletons, which are central to the synthesis of a wide array of organic compounds.

A summary of potential nucleophilic substitution reactions is presented in the interactive table below:

| Nucleophile (Nu) | Product Type | Potential Application |

| Primary/Secondary Amine | α-Amino Amide | Peptide synthesis, bioactive molecules |

| Alcohol/Phenol | α-Alkoxy/Aryloxy Amide | Natural product synthesis, pharmaceuticals |

| Thiol | α-Thio Amide | Synthesis of sulfur-containing heterocycles |

| Enolate | β-Keto Amide | Building blocks for complex organic synthesis |

Application in the Construction of Diverse Organic Scaffolds

The reactivity of 2-bromo-N-(3-methoxypropyl)butanamide extends beyond simple substitution reactions, enabling its use in the construction of a variety of important organic scaffolds, particularly heterocyclic structures.

One of the most significant applications of α-haloamides is in the synthesis of lactams, which are cyclic amides found in numerous natural products and pharmaceuticals, including antibiotics. Intramolecular cyclization of N-substituted α-haloamides can be a powerful method for constructing these rings. While the N-(3-methoxypropyl) group itself is not directly involved in cyclization onto the α-carbon, modifications to this side chain or the butanamide backbone could create opportunities for intramolecular reactions.

Furthermore, α-bromoamides are known to participate in radical-mediated cyclization reactions. For instance, in the presence of a radical initiator, the carbon-bromine bond can undergo homolytic cleavage to generate an α-acyl radical. This radical can then add to a suitably positioned unsaturated bond within the same molecule to form a cyclic structure. The N-(3-methoxypropyl) substituent could be modified to include an alkene or alkyne, thereby enabling such a radical cyclization pathway to construct novel heterocyclic systems.

Moreover, α-haloamides are precursors for the synthesis of other heterocyclic systems such as oxazoles, thiazoles, and imidazoles. These scaffolds are prevalent in medicinal chemistry. For example, reaction with a thioamide could lead to the formation of a thiazole (B1198619) ring, a key component in many bioactive compounds.

Chemical Transformation Pathways Leading to Advanced Material Precursors

The utility of 2-bromo-N-(3-methoxypropyl)butanamide is not limited to the synthesis of discrete small molecules; it also holds potential as a precursor for advanced materials, particularly functional polymers. The α-haloamide functionality can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

In ATRP, the carbon-bromine bond can be reversibly activated by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of a monomer. The N-(3-methoxypropyl) group could impart desirable properties to the resulting polymer, such as improved solubility or the ability to coordinate with metal ions. This would allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, which are crucial for applications in areas like drug delivery, coatings, and electronics.

The following table outlines the potential role of 2-bromo-N-(3-methoxypropyl)butanamide as an ATRP initiator:

| Polymerization Component | Role | Potential Outcome |

| 2-bromo-N-(3-methoxypropyl)butanamide | Initiator | Formation of a polymer chain with a defined head-group |

| Vinyl Monomer (e.g., styrene, acrylates) | Monomer | The repeating unit of the polymer chain |

| Copper(I) complex | Catalyst | Reversible activation of the C-Br bond |

| Ligand | Catalyst component | Solubilizes the copper catalyst and tunes its reactivity |

Furthermore, the N-(3-methoxypropyl) moiety itself can be a site for further functionalization, either before or after polymerization. This could allow for the introduction of cross-linking sites or other functional groups to tailor the properties of the final material. For example, cleavage of the methyl ether could provide a hydroxyl group that can be used for subsequent reactions.

Broader Implications for the Field of α-Haloamide Chemistry

The study and application of 2-bromo-N-(3-methoxypropyl)butanamide contribute to the broader understanding and utility of α-haloamide chemistry. This class of compounds is recognized for its dual reactivity, acting as both an electrophile at the α-carbon and a participant in radical processes.

The presence of the N-(3-methoxypropyl) group offers an opportunity to investigate the influence of a flexible, ether-containing substituent on the reactivity and selectivity of reactions at the α-position. This side chain could potentially act as a coordinating group for metal catalysts, thereby influencing the stereochemical outcome of reactions. It may also affect the conformational preferences of the amide, which can have a significant impact on the stereoselectivity of certain transformations.

Moreover, the exploration of the synthetic utility of 2-bromo-N-(3-methoxypropyl)butanamide can inspire the design and synthesis of other novel α-haloamides with tailored N-substituents. By systematically varying the structure of the N-alkyl group, chemists can fine-tune the properties and reactivity of these building blocks to meet the specific demands of a synthetic target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(3-methoxypropyl)butanamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via bromination of the parent amide. Brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane or chloroform) are used under controlled temperatures (0–25°C) to ensure regioselectivity. Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to maximize yield and purity .

Q. Which analytical techniques are most effective for characterizing 2-bromo-N-(3-methoxypropyl)butanamide?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight, and differential scanning calorimetry (DSC) determines thermal stability. Cross-referencing with certified reference standards ensures accuracy .

Q. What safety protocols are critical when handling 2-bromo-N-(3-methoxypropyl)butanamide?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Store the compound in anhydrous conditions under inert gas (e.g., argon) to prevent degradation. Waste disposal should comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How can conflicting data on bromination efficiency in literature be resolved?

- Contradictions in yields or regioselectivity may arise from solvent polarity, trace moisture, or catalyst impurities. Systematic replication under strictly anhydrous conditions, paired with kinetic monitoring (e.g., in situ IR spectroscopy), can isolate variables. Computational modeling (DFT) further elucidates reaction pathways .

Q. What methodologies are suitable for studying the compound’s mechanism in enzyme inhibition assays?

- Use fluorescence-based assays to monitor real-time enzyme activity (e.g., proteases or kinases). Isothermal titration calorimetry (ITC) quantifies binding affinity, while molecular docking simulations predict interaction sites. Dose-response curves (IC₅₀) validate inhibitory potency .

Q. How does the 3-methoxypropyl group influence the compound’s reactivity compared to analogs (e.g., 4-chlorophenyl derivatives)?

- The methoxypropyl substituent enhances solubility in polar solvents and may stabilize transition states via hydrogen bonding. Comparative Structure-Activity Relationship (SAR) studies using X-ray crystallography or NMR titration reveal steric and electronic effects on reactivity .

Q. What strategies improve purification of 2-bromo-N-(3-methoxypropyl)butanamide from byproducts?

- Column chromatography with silica gel (hexane/ethyl acetate gradient) separates brominated products. Recrystallization in ethanol/water mixtures removes unreacted starting materials. For scale-up, simulated moving bed (SMB) chromatography enhances throughput .

Q. How can continuous flow reactors optimize large-scale synthesis of this compound?

- Flow reactors minimize exothermic risks and improve mixing efficiency. Parameters like residence time, temperature, and catalyst loading are tuned via Design of Experiments (DoE) frameworks. In-line analytics (e.g., UV-Vis) enable real-time quality control .

Methodological Considerations

- Data Validation : Cross-check NMR/LC-MS results with peer-reviewed spectral libraries (e.g., PubChem, SciFinder) .

- Contradiction Resolution : Use multi-lab collaborative studies to benchmark experimental reproducibility .

- Advanced Techniques : Pair synthetic workflows with computational tools (e.g., Gaussian for transition state analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.